2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
Description
The compound 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole is a substituted imidazole derivative featuring:
- Ethyl and methyl groups at positions 2 and 4 of the imidazole ring.
- A sulfonyl group (-SO₂-) linked to a 2,3,5,6-tetramethylphenyl moiety at position 1.
This structural configuration confers unique steric and electronic properties, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.
Properties
IUPAC Name |
2-ethyl-4-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-7-15-17-12(4)9-18(15)21(19,20)16-13(5)10(2)8-11(3)14(16)6/h8-9H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPVGXWDBGCQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H20N2O2S
- Molecular Weight : 292.40 g/mol
- IUPAC Name : 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole
This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a component of nucleotides.
Antimicrobial Activity
Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against various bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anticancer Properties
Research indicates that imidazole derivatives can act as anticancer agents. The compound has been tested in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results showed that it induced apoptosis in these cells, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes. For instance, it has been reported to inhibit the activity of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. This inhibition could have therapeutic implications in conditions like glaucoma and epilepsy .
Anti-inflammatory Effects
Anti-inflammatory activity has been observed in animal models where administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, This compound was tested against a panel of pathogens. The results indicated that the compound exhibited a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Cancer Cell Line Testing
In vitro studies were conducted on various cancer cell lines to evaluate the cytotoxic effects of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HeLa | 35 |
The findings indicated significant cytotoxicity across all tested lines, supporting the potential use of this compound in cancer therapy.
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that sulfonyl-substituted imidazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. The specific compound has demonstrated cytotoxic effects on cancer cell lines in vitro. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Polymer Chemistry
The incorporation of 2-ethyl-4-methyl-1-((2,3,5,6-tetramethylphenyl)sulfonyl)-1H-imidazole into polymer matrices is being explored to enhance material properties such as thermal stability and mechanical strength. The sulfonyl group contributes to improved adhesion between the polymer and fillers, which can be beneficial in composite materials .
Catalysis
This compound has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states makes it a suitable candidate for facilitating reactions such as oxidation and reduction processes in synthetic organic chemistry .
Chromatographic Techniques
In analytical chemistry, the compound is utilized as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its unique structure enhances the separation efficiency of complex mixtures, particularly in the analysis of pharmaceuticals and environmental samples .
Sensor Development
The sensitivity of imidazole derivatives to pH changes has led to their application in sensor technology. The compound can be integrated into sensor devices for detecting changes in environmental conditions or biological systems, providing real-time monitoring capabilities .
Case Studies
Comparison with Similar Compounds
Substituent Effects and Functional Groups
Key Comparisons :
1-[(4-Methylphenyl)sulfonyl]-2-(methylthio)-4,5-dihydro-1H-imidazole (): Structure: Contains a sulfonyl group attached to a 4-methylphenyl ring and a methylthio (-SMe) group at position 2. Molar Mass: 270.37 g/mol (C₁₁H₁₄N₂O₂S₂). The absence of a methylthio group in the target compound may alter redox reactivity.
1-(3-Methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Structure: Features a methoxyphenyl group at position 1 and methyl groups at positions 4 and 3. In contrast, the target compound’s sulfonyl group is strongly electron-withdrawing, which could stabilize negative charges or influence binding to biological targets.
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (): Structure: Aryl groups dominate at positions 1, 2, 4, and 4. However, the extended aromatic systems (e.g., naphthalene) may improve fluorescence properties for sensing applications.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molar Mass (g/mol) | Key Functional Groups | Solubility (Predicted) | Steric Hindrance |
|---|---|---|---|---|
| Target Compound | ~372.5* | Sulfonyl, tetramethylphenyl | Low (lipophilic) | High |
| 1-[(4-MePh)SO₂]-2-(MeS)-4,5-dihydroimidazole | 270.37 | Sulfonyl, methylthio | Moderate | Moderate |
| 1-(3-MeOPh)-4,5-dimethylimidazole | ~256.3* | Methoxyphenyl, methyl | High (polar) | Low |
| 1-(Naphthalen-2-yl)-2,4,5-triphenylimidazole | ~438.5* | Aryl groups | Very low | Very High |
*Estimated based on structural analogs.
- Solubility : The target compound’s tetramethylphenyl-sulfonyl group likely reduces aqueous solubility compared to methoxyphenyl derivatives but enhances membrane permeability.
- Thermal Stability : Sulfonyl-containing imidazoles (e.g., ) typically exhibit higher thermal stability due to strong S=O bonds, a trait expected in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
